

Head-to-head comparison of HPLC and UPLC for Sofosbuvir impurity profiling

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Compound of Interest		
Compound Name:	Sofosbuvir impurity N	
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A Head-to-Head Showdown: HPLC vs. UPLC for Sofosbuvir Impurity Profiling

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of identifying and quantifying impurities in the antiviral drug Sofosbuvir. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for purity analysis.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a potent antiviral drug like Sofosbuvir, rigorous analytical methods are essential to detect and quantify any process-related impurities or degradation products. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide provides a comprehensive head-to-head comparison of these two methods for Sofosbuvir impurity profiling, supported by experimental data synthesized from published literature.

The Fundamental Difference: Speed, Efficiency, and Resolution

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes sub-2 μ m particles, which provides a significant increase in chromatographic efficiency compared to the 3-5 μ m particles typically used in HPLC.[1][2] This fundamental difference leads to several key performance

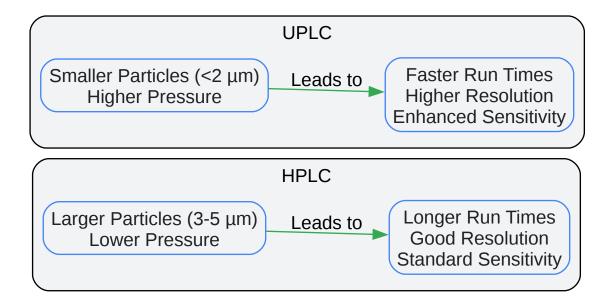




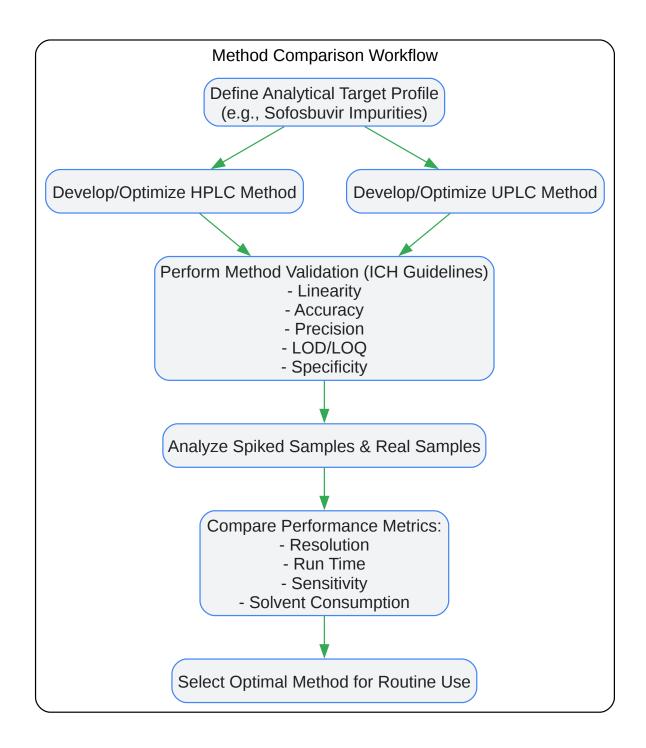


advantages for UPLC, including faster analysis times, improved resolution, and enhanced sensitivity.[3][4][5]









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